N,N-dimethylthiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of N,N-dimethylthiazol-2-amine derivatives involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The reaction involves the use of potassium thiocyante and substituted anilines to prepare the required thioureas .Molecular Structure Analysis
The molecular formula of N,N-dimethylthiazol-2-amine is C5H8N2S . It has a molecular weight of 128.20 g/mol . The InChI code is 1S/C5H8N2S/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3, (H2,6,7) . The Canonical SMILES is CN©C1=NC=CS1 .Relevant Papers Several relevant papers were found during the search. One paper discusses the design, synthesis, and biological evaluation of novel N,4-diphenylthiazol-2-amine derivatives . Another paper discusses the toxicity, hazards, and safe handling of primary aromatic amines . These papers could provide further insights into the properties and potential applications of N,N-dimethylthiazol-2-amine.
Scientific Research Applications
- Application Summary : This research involved the design and synthesis of novel N,4-diphenylthiazol-2-amine derivatives using the Hantzsch method. These compounds were then evaluated for their antimicrobial and anti-inflammatory activities .
- Methods of Application : The three-step reaction involved in the synthesis occurred at a faster rate with excellent yields in eco-friendly conditions. The synthesized derivatives were characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR and GCMS .
- Results or Outcomes : The results demonstrated that most of the tested compounds showed potent antifungal activity. Interestingly, these compounds also exhibited good anti-inflammatory and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .
- Application Summary : N,N-Dialkyl amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), are common polar solvents that find application as a multipurpose reagent in synthetic organic chemistry .
- Methods of Application : These compounds are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
- Results or Outcomes : In recent years, many publications have showcased excellent and useful applications of N,N-dialkyl amides in amination (R-NMe2), formylation (R-CHO), as a single carbon source (R-C), methylene group (R-CH2), cyanation (R-CN), amidoalkylation (-R), aminocarbonylation (R-CONMe2), carbonylation (R-CO) and heterocycle synthesis .
Design, Synthesis and Biological Evaluation of Novel N,4-diphenylthiazol-2-amine Derivatives
N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems
- Application Summary : 4-Bromo-N,N-dimethylthiazol-2-amine is a chemical compound with the molecular formula C5H7BrN2S. It’s often used in chemical synthesis .
- Methods of Application : The specific methods of application can vary depending on the synthesis process. It’s often used as a reagent in the synthesis of other chemical compounds .
- Results or Outcomes : The outcomes can vary greatly depending on the specific synthesis process and the other reagents used .
- Application Summary : This research involved the design, synthesis, and characterization of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives .
- Methods of Application : The specific methods of application involved the synthesis of these compounds and their subsequent characterization .
- Results or Outcomes : The results of this research are not specified in the available information .
4-Bromo-N,N-dimethylthiazol-2-amine
Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives
- Application Summary : N,N-Dialkyl amides, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry .
- Methods of Application : These compounds are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
- Results or Outcomes : In recent years, many publications showcasing, excellent and useful applications of N,N-dialkyl amides in amination (R-NMe2), formylation (R-CHO), as a single carbon source (R-C), methylene group (R-CH2), cyanation (R-CN), amidoalkylation (-R), aminocarbonylation (R-CONMe2), carbonylation (R-CO) and heterocycle synthesis appeared .
- Application Summary : This research involved the design of a new N,N-dimethylacetamide (DMA)-based electrolyte by regulating the Li + solvation structure under medium concentration to promote the cycling stability of Li–O 2 batteries .
- Methods of Application : The specific methods of application involved the synthesis of these compounds and their subsequent characterization .
- Results or Outcomes : The results of this research are not specified in the available information .
A Renaissance of N,N-dimethylacetamide-based Electrolytes to Promote the Cycling Stability of Li–O2 Batteries
properties
IUPAC Name |
N,N-dimethyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZFDYQSENAPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498726 | |
Record name | N,N-Dimethyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylthiazol-2-amine | |
CAS RN |
6142-08-1 | |
Record name | N,N-Dimethyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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